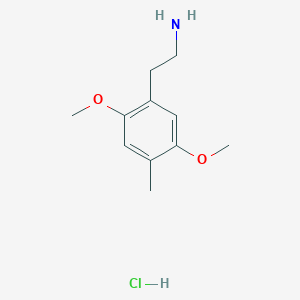

2,5-Dimethoxy-4-methylphenethylamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxy-4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPCUUZBUOLEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180193 | |

| Record name | Phenethylamine, 2,5-dimethoxy-4-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25505-65-1 | |

| Record name | 4-Methyl-2,5-dimethoxyphenethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25505-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-methylphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025505651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, 2,5-dimethoxy-4-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25505-65-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2C-D HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WKL2T9A2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of 2,5-Dimethoxy-4-methylphenethylamine Hydrochloride (2C-D HCl)

Executive Summary

This technical guide provides a comprehensive analysis of the pharmacodynamics, pharmacokinetics, and experimental characterization of 2,5-Dimethoxy-4-methylphenethylamine hydrochloride (2C-D) . A member of the 2C family of psychedelic phenethylamines, 2C-D is structurally defined by a hydrophobic methyl group at the 4-position of the phenyl ring.

While sharing the core 5-HT2A agonist activity of its halogenated analogs (e.g., 2C-B, 2C-I), 2C-D exhibits a distinct pharmacological profile characterized by lower potency and a shorter duration of action. This guide details the molecular signaling cascades, metabolic fate, and validated protocols for studying 2C-D in preclinical models.

Chemical Architecture & Structure-Activity Relationships (SAR)

The potency and selectivity of 2,5-dimethoxyphenethylamines are governed strictly by the substituent at the 4-position (

The "Methyl" Determinant

In 2C-D, the

-

Steric Bulk: The methyl group is smaller (Van der Waals radius ~2.0 Å) compared to the bromine in 2C-B (~1.85 Å) or the iodine in 2C-I (~1.98 Å), but it lacks the lipophilic halogen bonding capability.

-

Receptor Docking: The 5-HT2A receptor contains a hydrophobic pocket formed by residues in Transmembrane Helix 5 (TM5). The 4-methyl group of 2C-D fits into this pocket but interacts less avidly than the highly lipophilic halogens or alkyl chains found in 2C-E (ethyl) or 2C-P (propyl).

-

Result: 2C-D generally exhibits lower affinity (

) and intrinsic activity compared to its halogenated counterparts, requiring higher dosages for equipotent effects.

| Compound | R4 Substituent | Electronic Character | Relative Potency (Human) |

| 2C-D | Methyl ( | Inductive donor, Lipophilic | Low (20–60 mg) |

| 2C-B | Bromo ( | Inductive withdrawer, Lipophilic | High (12–24 mg) |

| 2C-E | Ethyl ( | Inductive donor, Lipophilic | High (10–20 mg) |

Pharmacodynamics: The Receptor Interface

Receptor Binding Profile

2C-D acts as a partial agonist at serotonin 5-HT2 receptors.[1] Its psychoactive effects are primarily mediated by the 5-HT2A receptor, though 5-HT2C activation contributes to side-effect profiles (e.g., anxiety, suppression of locomotion).

Representative Affinity Data (

-

5-HT2A: ~10–100 nM (Agonist)

-

5-HT2C: ~20–80 nM (Agonist)

-

TAAR1 (Trace Amine-Associated Receptor 1): High affinity (Agonist). 2C-D is a potent TAAR1 agonist, which may modulate dopaminergic signaling.

-

5-HT1A: Low affinity (>1

M).[2]

Note: Values are synthesized from comparative studies of the 2C series (Rickli et al., 2015).

Intracellular Signaling Cascade

Upon binding to the orthosteric site of the 5-HT2A receptor, 2C-D stabilizes the active conformation of the G-protein-coupled receptor (GPCR), triggering the canonical

Pathway Description:

-

Ligand Binding: 2C-D docks at 5-HT2A.

-

G-Protein Coupling:

dissociates from the -

Effector Activation:

activates Phospholipase C -

Hydrolysis: PLC hydrolyzes PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).

-

Calcium Release: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing a massive efflux of intracellular

. -

Downstream Effects:

and DAG activate Protein Kinase C (PKC), leading to ERK1/2 phosphorylation and gene transcription (e.g., Egr1, Egr2).

Figure 1: Canonical Gq-mediated signaling pathway activated by 2C-D at the 5-HT2A receptor.

Pharmacokinetics & Metabolism[3][4]

Unlike amphetamines (e.g., DOM), 2C-D lacks an

Metabolic Pathways

-

Oxidative Deamination (MAO-A/B): The primary route of clearance. The amino group is removed, yielding the corresponding aldehyde, which is further oxidized to 2,5-dimethoxy-4-methylphenylacetic acid.

-

O-Demethylation (CYP450): Cytochrome P450 enzymes (likely CYP2D6) can remove the methyl groups at positions 2 or 5 on the phenyl ring.

-

N-Acetylation: A minor pathway observed in some species.

Implication for Research:

-

In Vivo: The half-life of 2C-D is significantly shorter than its amphetamine counterpart (DOM).

-

In Vitro:[1][3] When using liver microsomes, ensure co-factors for both MAO and CYP are controlled to isolate specific pathways.

Experimental Protocols

In Vitro: Calcium Flux Assay (FLIPR)

This assay quantifies the functional potency (

Protocol:

-

Cell Culture: Seed HEK293-h5HT2A cells in 96-well black-walled plates (50,000 cells/well). Incubate overnight.

-

Dye Loading: Aspirate media and load cells with Calcium-4 dye (Molecular Devices) dissolved in HBSS buffer + 2.5 mM Probenecid. Incubate for 60 min at 37°C.

-

Compound Prep: Dissolve 2C-D HCl in DMSO (10 mM stock). Serial dilute in HBSS (Range: 0.1 nM to 10

M). -

Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader).

-

Injection: Inject 2C-D solutions automatically.

-

Analysis: Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds. Calculate

. Fit data to a sigmoidal dose-response curve to derive

In Vivo: Mouse Head Twitch Response (HTR)

The HTR is the gold-standard behavioral proxy for 5-HT2A activation in rodents.[4]

Protocol:

-

Subjects: Male C57BL/6J mice (8–10 weeks).

-

Acclimation: Handle mice daily for 3 days prior to testing to reduce stress-induced artifacts.

-

Administration: Administer 2C-D HCl (dissolved in 0.9% saline) via intraperitoneal (i.p.) injection.

-

Dose Range: 1, 3, 10 mg/kg.

-

Volume: 5-10 mL/kg.

-

-

Observation: Immediately place mouse in a clear observation cylinder with bedding.

-

Recording: Record video for 20 minutes.

-

Scoring: Count "head twitches" (rapid, rotational jerks of the head/ears) manually or using automated magnetometer/video tracking software (e.g., DeepLabCut).

Figure 2: Workflow for the Head Twitch Response (HTR) assay in C57BL/6J mice.

References

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[5][6] Neuropharmacology. [Link][7][8]

-

Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. [Link][7]

-

Eshleman, A. J., et al. (2014). Substituent effects on in vitro profiles of 2,5-dimethoxy-4-substituted phenylisopropylamines (DOX). Psychopharmacology. [Link]

-

Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Behavioural Pharmacology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 25T2-NBOMe - Wikipedia [en.wikipedia.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. psilosybiini.info [psilosybiini.info]

Technical Guide: Neurochemical Pharmacology of 2,5-Dimethoxy-4-methylphenethylamine (2C-D)

Executive Summary

2,5-Dimethoxy-4-methylphenethylamine (2C-D) represents a distinct pharmacological probe within the phenethylamine class of psychoactive compounds. Unlike its halogenated analogues (e.g., 2C-B, 2C-I) which exhibit high metabolic stability and potency, 2C-D is characterized by a rapid metabolic turnover and a unique receptor binding profile. This guide provides a technical analysis of 2C-D’s interaction with serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes, defining its role as a partial agonist with moderate affinity. The following sections detail the structure-activity relationships (SAR), quantitative binding data, signal transduction pathways, and validated experimental protocols for neuropharmacological assessment.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological behavior of 2C-D is dictated by the substitution at the 4-position of the phenyl ring.

-

The 4-Methyl Substituent: The defining feature of 2C-D is the methyl group at position 4. Compared to the bromine in 2C-B or the iodine in 2C-I, the methyl group is less lipophilic and electronically different. This results in:

-

Reduced Potency: The methyl group provides less optimal hydrophobic interaction with the receptor binding pocket (specifically residues in Transmembrane Domain 5) compared to halogens.

-

Metabolic Vulnerability: The benzylic methyl group is highly susceptible to oxidation by hepatic enzymes (cytochrome P450 systems), converting it to the corresponding carboxylic acid (inactive). This explains the significantly shorter duration of action (~3–4 hours) compared to 2C-B or 2C-E.

-

-

The 2,5-Dimethoxy Motif: Essential for 5-HT2 receptor affinity.[1][2] Removal or alteration of these methoxy groups (e.g., to monomethoxy variants) drastically reduces affinity, confirming the "2,5-dimethoxy" scaffold as the pharmacophore anchor.

Receptor Binding Profile (Quantitative Analysis)

2C-D acts primarily as a ligand for the 5-HT2 receptor family. Unlike ergolines (LSD) which are promiscuous, 2C-D is relatively selective for 5-HT2A and 5-HT2C, with negligible affinity for 5-HT1A.

Table 1: Comparative Binding Affinities ( )

Data synthesized from Rickli et al. (2015) and comparative phenethylamine studies.[3]

| Receptor Target | Binding Classification | Functional Outcome | |

| 5-HT2A | ~24 | High Affinity | Partial Agonist |

| 5-HT2C | ~13 | High Affinity | Agonist |

| 5-HT1A | > 3,000 | Negligible | Inactive |

| TAAR1 | ~800 | Moderate | Agonist (Weak) |

| D2 (Dopamine) | > 10,000 | Low/Inactive | Inactive |

Critical Insight: 2C-D often displays a slightly higher binding affinity (lower

Functional Neurochemistry & Signaling Pathways[2][4][5]

Binding affinity (

Mechanism of Action

Upon binding to the orthosteric site of the 5-HT2A receptor (a GPCR), 2C-D stabilizes a specific active conformation that preferentially couples to the

-

Gq Coupling: The

subunit dissociates and activates Phospholipase C -

Phosphoinositide Hydrolysis: PLC cleaves PIP2 into IP3 (Inositol Triphosphate) and DAG (Diacylglycerol).

-

Calcium Release: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing a rapid efflux of intracellular

. -

Downstream Effects:

and DAG activate Protein Kinase C (PKC), leading to ERK/MAPK phosphorylation and eventual gene transcription (e.g., Egr1, c-Fos).

Visualization: 5-HT2A Signaling Cascade

The following diagram illustrates the signal transduction pathway activated by 2C-D.

Figure 1: The Gq-mediated signaling pathway activated by 2C-D at the 5-HT2A receptor, leading to intracellular calcium mobilization.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and specific validation steps.

Protocol A: Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity (

-

Membrane Preparation:

-

Use HEK293 cells stably expressing human 5-HT2A receptors.

-

Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.

-

-

Radioligand Selection:

-

Use

-Ketanserin (0.5–1.0 nM). -

Why: Ketanserin is a high-affinity antagonist. It labels the total receptor population, not just the high-affinity agonist state, providing a robust measure of competitive displacement.

-

-

Competition Binding:

-

Incubate membranes with

-Ketanserin and varying concentrations of 2C-D ( -

Validation Step (Non-Specific Binding): Include parallel wells containing 10

M Methysergide or Mianserin. Any signal in these wells is "noise" and must be subtracted.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

-

Count radioactivity via liquid scintillation.

-

Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Determine the potency (

-

Cell Culture:

-

Seed CHO-K1 or HEK293 cells expressing 5-HT2A overnight in black-walled, clear-bottom 96-well plates.

-

-

Dye Loading:

-

Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) for 60 minutes at 37°C.

-

Why: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane; intracellular esterases cleave it, trapping the dye inside.

-

-

Compound Addition:

-

Add 2C-D using an automated fluidics system (e.g., FLIPR Tetra).

-

Validation Step (Positive Control): Run a full dose-response curve of 5-HT (Serotonin) on the same plate. Normalize 2C-D efficacy as a percentage of the maximal 5-HT response.

-

-

Data Analysis:

-

Measure fluorescence intensity changes (

). -

Fit data to a sigmoidal dose-response equation to calculate

.

-

Visualization: Experimental Workflow

The following diagram outlines the logical flow of the Calcium Flux assay, emphasizing critical validation checkpoints.

Figure 2: Workflow for the Functional Calcium Flux Assay (FLIPR), highlighting the integration of 5-HT controls for efficacy normalization.

Comparative Analysis

To contextualize 2C-D, it must be compared to standard reference compounds.

| Feature | 2C-D | 2C-B | LSD |

| 4-Position | Methyl ( | Bromo ( | N/A (Ergoline) |

| 5-HT2A Affinity | Moderate ( | High ( | Very High ( |

| Efficacy ( | Partial (~40-60%) | High Partial (~80%) | Partial (~25-40%) |

| Metabolic Stability | Low (Rapid Oxidation) | High | Moderate |

| Duration | 3–4 Hours | 4–8 Hours | 8–12 Hours |

References

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).[4][5] Neuropharmacology, 99, 546-553.[4][5]

-

Eshleman, A. J., et al. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical Pharmacology, 87(4), 581-591.

-

Villalobos, C. A., et al. (2004). 5-HT2A receptor modulation of mitogen-activated protein kinases in neuronal cells. Journal of Neurochemistry, 90(4), 830-837.

- Shulgin, A., & Shulgin, A. (1991).PiHKAL: A Chemical Love Story. Transform Press.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 25T4-NBOMe - Wikipedia [en.wikipedia.org]

Receptor binding affinity studies of 2,5-Dimethoxy-4-methylphenethylamine.

Executive Summary

This technical guide provides a comprehensive analysis of the receptor binding profile of 2,5-Dimethoxy-4-methylphenethylamine (2C-D) , a classical psychedelic phenethylamine. Unlike its halogenated homologs (e.g., 2C-B, 2C-I), 2C-D possesses a methyl group at the 4-position, resulting in a distinct pharmacological profile characterized by lower potency and a unique binding affinity ratio between 5-HT2A and 5-HT2C receptors.

This document details the specific binding affinities (

Pharmacological Profile & Mechanism of Action

2C-D acts primarily as a partial agonist at the serotonin 5-HT2A receptor, the primary target for psychedelic activity. However, its affinity profile is not exclusive to this subtype.

Receptor Binding Affinity Data

The following data summarizes the inhibition constants (

Table 1: Binding Affinity Profile of 2C-D (Human Receptors)

| Receptor Target | Ligand Type | Selectivity Note | Reference | |

| 5-HT2A | Agonist/Antagonist | 23.9 | Primary Psychedelic Target | [Rickli et al., 2015] |

| 5-HT2C | Agonist | 12.7 | High Affinity (Possible Sedation/Anxiety modulation) | [Rickli et al., 2015] |

| 5-HT1A | Agonist | > 1,000 | Low/Negligible Affinity | [Ray, 2010] |

| D2 (Dopamine) | Antagonist | > 10,000 | Insignificant Interaction | [Ray, 2010] |

| TAAR1 | Agonist | ~800 | Moderate Affinity (Trace Amine) | [Rickli et al., 2015] |

Technical Insight: The affinity of 2C-D for 5-HT2A (

nM) is roughly an order of magnitude lower than that of its N-benzyl derivative, 25D-NBOMe (nM).[1] This highlights the critical role of the N-benzyl "hydrophobic pocket" interaction in super-potent agonists, which 2C-D lacks.

Signal Transduction Pathway

Upon binding to the 5-HT2A receptor, 2C-D stabilizes the active conformation of the G-protein coupled receptor (GPCR), preferentially coupling to the

Figure 1: Canonical Gq-mediated signaling pathway activated by 2C-D at the 5-HT2A receptor.

Structure-Activity Relationships (SAR)

The binding affinity of 2C-D is dictated by the substitution at the 4-position of the phenyl ring.

-

Steric Bulk: The 4-methyl group in 2C-D is relatively small compared to the bromine in 2C-B or the ethyl in 2C-E.

-

Observation: Affinity generally correlates with the lipophilicity and optimal steric filling of the receptor's hydrophobic pocket (Residue F340 in 5-HT2A).

-

Result: The methyl group provides insufficient hydrophobic interaction compared to the bromo- or ethyl- substituents, resulting in higher

(lower affinity) for 2C-D compared to 2C-B (

-

-

Methyoxy Orientation: The 2,5-dimethoxy pattern is non-negotiable for high affinity. Removal of either methoxy group leads to a drastic loss of potency (10-100 fold reduction).

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the

Prerequisites:

-

Source Tissue: HEK293 cells stably expressing human 5-HT2A receptors (or rat frontal cortex homogenate).

-

Radioligand:

-Ketanserin (Specific Activity: 60-80 Ci/mmol). Note: Ketanserin is an antagonist; this assay measures affinity for the antagonist-preferring state, which is standard for screening. -

Test Compound: 2C-D HCl (dissolved in DMSO, serial dilutions).

Workflow Diagram

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Detailed Methodology

Step 1: Membrane Preparation

-

Harvest HEK293-5HT2A cells in ice-cold PBS.

-

Homogenize using a Polytron in Lysis Buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Discard supernatant. Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 4 mM

, 0.1% Ascorbic Acid). Ascorbic acid prevents oxidation of phenethylamines.

Step 2: Competitive Binding Incubation

-

Prepare 96-well plates.

-

Total Binding (TB): Add 50 µL Membrane + 50 µL

-Ketanserin (Final conc. 1 nM) + 50 µL Assay Buffer. -

Non-Specific Binding (NSB): Add 50 µL Membrane + 50 µL

-Ketanserin + 50 µL Mianserin (10 µM excess). -

Experimental (2C-D): Add 50 µL Membrane + 50 µL

-Ketanserin + 50 µL 2C-D (Concentration range -

Incubate for 60 minutes at 37°C to reach equilibrium.

Step 3: Filtration & Counting

-

Pre-soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) for 1 hour. Critical: PEI reduces non-specific binding of the radioligand to the filter.[2]

-

Harvest plates using a vacuum manifold (e.g., Brandel harvester).

-

Wash filters

with ice-cold Tris-HCl buffer. -

Dry filters and add liquid scintillation cocktail.

-

Count radioactivity (CPM) using a beta-counter.

Step 4: Data Analysis

-

Calculate Specific Binding:

. -

Plot % Specific Binding vs. Log[2C-D].

-

Fit data to a one-site competition model to determine

. -

Calculate

using the Cheng-Prusoff Equation :

References

-

Rickli, A., et al. (2015).[3] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553.[4][5]

-

Ray, T. S. (2010).[6][7][8][9] Psychedelics and the Human Receptorome.[6][7][9][10] PLoS ONE, 5(2), e9019.[6][7][9] [9]

-

National Institute of Mental Health - Psychoactive Drug Screening Program (NIMH-PDSP). Protocol for Radioligand Binding Assays.

-

Nichols, D. E. (2004).[8] Hallucinogens.[10] Pharmacology & Therapeutics, 101(2), 131-181.

Sources

- 1. Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psilosybiini.info [psilosybiini.info]

- 6. journals.plos.org [journals.plos.org]

- 7. Psychedelics and the Human Receptorome | PLOS One [journals.plos.org]

- 8. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure-Activity Relationships of 2C-D and Related Phenethylamines

Abstract

The 2C-series of phenethylamines, first extensively synthesized and documented by Alexander Shulgin, represents a cornerstone in the study of psychedelic compounds.[1][2][3] These molecules, characterized by a 2,5-dimethoxy substitution pattern on the phenyl ring, are potent agonists of the serotonin 5-HT₂A receptor, the primary target for classic psychedelics.[1][4] This guide provides a detailed exploration of the structure-activity relationships (SAR) for 2C-D (2,5-dimethoxy-4-methylphenethylamine) and its analogues. We will dissect the roles of the core pharmacophore, the critical 4-position substituent, and modifications to the ethylamine side chain. Furthermore, this document outlines key experimental protocols for the synthesis and pharmacological evaluation of these compounds, offering a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: The Phenethylamine Landscape and the Rise of the 2C-Series

Phenethylamines are a broad class of compounds, both endogenous and synthetic, sharing a common molecular framework: a phenyl ring connected to an amino group by a two-carbon chain.[2][5] This family includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive substances.[5]

Within this class, the "2C" designation, coined by chemist Alexander Shulgin, refers specifically to a series of psychedelic phenethylamines bearing two methoxy groups at the 2 and 5 positions of the phenyl ring.[1][5] The name "2C" is an acronym for the two carbon atoms that form the ethylamine side chain. The pioneering work of Shulgin, detailed in his 1991 book PiHKAL (Phenethylamines I Have Known And Loved), laid the groundwork for our modern understanding of these compounds.[2][3][6]

2C-D, or 2,5-dimethoxy-4-methylphenethylamine, serves as a quintessential example of this family.[7] First described in the scientific literature in 1970 by Ho and colleagues, its psychoactive properties in humans were later characterized by Shulgin.[7] It is known for a wide dose-response curve, producing mild cognitive and stimulant-like effects at low doses and robust psychedelic experiences at higher doses.[7] Shulgin famously termed it a "pharmacological tofu" for its ability to potentiate other psychedelics without significantly altering the qualitative nature of their effects.[7]

Core Pharmacology: The 5-HT₂A Receptor and the Psychedelic Effect

The primary mechanism of action for 2C-D and its relatives is agonism at serotonin receptors.[7][8] Extensive evidence demonstrates that the activation of the serotonin 5-HT₂A receptor is necessary for the profound perceptual and cognitive alterations that define the psychedelic experience.[4][9][10]

The 2C Pharmacophore and Receptor Selectivity

The 2C compounds are partial agonists at the 5-HT₂A receptor.[1] They typically exhibit a higher affinity for the 5-HT₂A receptor compared to the 5-HT₂C receptor and a significantly lower affinity for the 5-HT₁A receptor.[1] This selectivity profile is crucial, as activity at other receptors can modulate the subjective effects; for instance, strong concomitant activity at the 5-HT₁A receptor is thought to contribute to the atypical, less visual effects of compounds like 5-MeO-DMT.[4]

Unlike other phenethylamines such as MDMA, the 2C-series are generally inactive or very weak as monoamine releasing agents or reuptake inhibitors.[1] Their action is primarily centered on direct receptor agonism, which distinguishes their pharmacological profile from that of stimulant amphetamines.

Caption: Core chemical structure of the 2C-phenethylamine family.

Decoding the Structure-Activity Relationships (SAR)

The pharmacological profile of a 2C compound is determined by the interplay of its three main structural components: the 2,5-dimethoxy groups, the substituent at the 4-position, and the ethylamine side chain. Relating these structural variations to biological activity is the essence of SAR.[11]

The 2,5-Dimethoxy Motif: An Anchor for Activity

The methoxy groups at the 2 and 5 positions are a defining feature of the 2C class and are widely recognized as conferring potent agonist activity at the 5-HT₂A receptor.[12] Studies investigating the removal of these groups have demonstrated their importance. Elimination of either the 2- or 5-methoxy group from compounds like 2C-B or DOB leads to a decrease in both binding affinity and functional potency at 5-HT₂A and 5-HT₂C receptors.[12] The reduction in activity is more pronounced upon removal of the 2-methoxy group, suggesting its critical role in receptor interaction.[12]

The 4-Position: The Key to Diversity and Potency

The substituent at the 4-position of the phenyl ring is the primary point of variation within the 2C family and has the most significant impact on potency and duration of action. Generally, incorporating small, lipophilic substituents at this position enhances potency.[1]

-

Hydrogen (2C-H): As the unsubstituted parent compound, 2C-H is not orally active. It is readily metabolized by monoamine oxidase (MAO) in the gut and liver before it can reach the brain in significant concentrations.[13]

-

Small Alkyl Groups (2C-D, 2C-E): The addition of a small methyl (2C-D) or ethyl (2C-E) group confers oral activity and psychedelic properties. Increasing the alkyl chain length can modulate potency and duration.

-

Halogens (2C-B, 2C-C, 2C-I): Halogenation at the 4-position yields some of the most well-known and potent members of the series. 4-Bromo (2C-B) and 4-iodo (2C-I) substitutions, in particular, result in high affinity for the 5-HT₂A receptor.

-

Thioalkyl Groups (2C-T series): The introduction of a sulfur atom, as seen in compounds like 2C-T-2 (4-ethylthio) and 2C-T-7 (4-propylthio), creates another potent and distinct subset of the 2C family.

The Ethylamine Side Chain: Modulating Metabolism and Potency

Modifications to the two-carbon side chain can have profound effects on a compound's pharmacological profile, primarily by altering its susceptibility to metabolism and its fit within the receptor binding pocket.

-

α-Methylation (The DOx Series): Adding a methyl group to the alpha-carbon (the carbon adjacent to the phenyl ring) creates the amphetamine analogues of the 2C series, known as the DOx family. For example, α-methylation of 2C-D yields DOM (2,5-dimethoxy-4-methylamphetamine).[14] This modification provides steric hindrance, protecting the molecule from degradation by MAO. This increased metabolic stability results in significantly higher potency and a much longer duration of action.[15]

-

N-Benzyl Substitution (The NBOMe Series): While simple N-alkylation (e.g., adding a methyl or ethyl group) typically reduces psychedelic activity, the addition of a larger N-benzyl group, particularly an N-(2-methoxy)benzyl group, dramatically increases potency.[16][17] These "NBOMe" compounds, such as 25I-NBOMe (the N-(2-methoxy)benzyl derivative of 2C-I), are super-potent agonists at the 5-HT₂A receptor, often active at sub-milligram doses.[18] This discovery highlighted an additional accessory binding region on the receptor that could be exploited to achieve unprecedented potency.[16]

Summary of SAR for Selected 2C-x Compounds

| Compound | 4-Substituent | Typical Oral Dosage (Shulgin, PiHKAL) | Duration | Key SAR Insight |

| 2C-H | -H | Unknown (inactive) | Unknown | Parent scaffold; lacks oral activity due to MAO metabolism.[13] |

| 2C-D | -CH₃ | 20 - 60 mg | 4 - 6 hours | Small alkyl group confers oral activity and moderate potency.[1][7] |

| 2C-E | -CH₂CH₃ | 10 - 25 mg | 8 - 12 hours | Longer alkyl chain than 2C-D; increased potency and duration.[1] |

| 2C-B | -Br | 12 - 24 mg | 4 - 8 hours | Lipophilic halogen increases potency significantly over 2C-H.[1] |

| 2C-I | -I | 14 - 22 mg | 6 - 10 hours | Larger halogen than bromine; potent with slightly longer duration. |

| DOM | -CH₃ (on ring) | 3 - 10 mg | 14 - 20 hours | α-methylated analogue of 2C-D; increased potency/duration via MAO resistance.[14] |

| 25I-NBOMe | -I (on ring) | <1 mg (not from PiHKAL) | 6 - 10 hours | N-benzyl derivative of 2C-I; demonstrates super-potency via accessory binding.[18] |

Dosage and duration information is primarily derived from Alexander Shulgin's book PiHKAL and should be understood as subjective reports, not clinical recommendations.[2][6]

Pharmacokinetics and Metabolism

The in-vivo journey of a 2C compound is largely governed by its interaction with metabolic enzymes.

Primary Metabolic Pathways

The primary route of metabolism for 2C phenethylamines is oxidative deamination, catalyzed by monoamine oxidase (MAO), specifically both MAO-A and MAO-B isoforms.[1][7][19] This process converts the ethylamine side chain into a phenylacetic acid derivative, which is then excreted. A secondary pathway involves O-demethylation of the methoxy groups.[1]

The susceptibility to MAO is a critical factor in the SAR of these compounds. As noted, the lack of a 4-substituent in 2C-H and the absence of an α-methyl group in the 2C series make them vulnerable to first-pass metabolism, necessitating higher doses compared to their amphetamine (DOx) counterparts.

Caption: Metabolic fate of 2C-D and the risk of MAOI interaction.

Receptor Binding Affinities

The potency of a drug is often correlated with its binding affinity for its target receptor.[20][21] Affinity is typically quantified by the inhibition constant (Kᵢ), which is the concentration of a drug required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.

| Compound | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₁A Kᵢ (nM) |

| 2C-D | 1,600 - 3,000[13] | Data not readily available | 70[13] |

| 2C-B | ~40-80 | ~100-200 | >10,000 |

| 2C-I | ~30-70 | ~90-180 | >10,000 |

| DOM | ~5-20 | ~20-50 | >5,000 |

(Note: Kᵢ values can vary between studies based on experimental conditions. The values presented are representative approximations from publicly available data and scientific literature for comparative purposes.)

Key Experimental Methodologies

A robust understanding of SAR is built upon reproducible experimental protocols for synthesis and pharmacological characterization.

General Synthesis of 4-Substituted 2,5-Dimethoxyphenethylamines

The synthesis of most 2C compounds follows a common pathway, typically starting from a substituted benzaldehyde. 2C-H is a key intermediate for many other analogues.[13]

Protocol: Synthesis of 2C-D from 2,5-Dimethoxy-4-methylbenzaldehyde

-

Nitrostyrene Formation (Henry Reaction):

-

To a solution of 2,5-dimethoxy-4-methylbenzaldehyde in a suitable solvent (e.g., glacial acetic acid), add nitromethane and a catalyst such as ammonium acetate.

-

Reflux the mixture for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and crystallize the product, 2,5-dimethoxy-4-methyl-β-nitrostyrene, from a solvent like methanol or ethanol.

-

Filter and dry the resulting bright yellow-orange crystals.

-

-

Reduction of the Nitrostyrene:

-

Prepare a solution or suspension of a powerful reducing agent, such as Lithium Aluminum Hydride (LAH), in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of the nitrostyrene from Step 1 dissolved in the same anhydrous solvent to the LAH slurry, maintaining a controlled temperature (often reflux).

-

After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the excess LAH by the sequential, dropwise addition of water, followed by a dilute sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash them thoroughly with the ether solvent.

-

Combine the organic filtrates, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the freebase oil of 2C-D.

-

-

Salt Formation (Optional but Recommended for Stability):

-

Dissolve the freebase oil in a minimal amount of a suitable solvent (e.g., isopropanol).

-

Add a stoichiometric amount of concentrated hydrochloric acid.

-

The hydrochloride salt of 2C-D will precipitate. Cool the mixture to maximize precipitation.

-

Collect the white crystalline solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry.

-

Caption: A typical synthetic route for 2C-phenethylamines.

In Vitro Assay: Competitive Radioligand Binding

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Protocol: 5-HT₂A Receptor Binding Assay

-

Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

-

Incubation: In a 96-well plate, combine the membrane preparation, a known concentration of a radioligand with high affinity for the 5-HT₂A receptor (e.g., [³H]ketanserin), and varying concentrations of the test compound (e.g., 2C-D).

-

Equilibrium: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Analysis: The amount of radioactivity is inversely proportional to the amount of test compound bound to the receptor. Data are used to calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Assay: The Head-Twitch Response (HTR) in Rodents

The HTR is a rapid, involuntary head shake in mice or rats that is a well-established behavioral proxy for 5-HT₂A receptor activation and is used to screen for potential hallucinogenic activity.[18]

Protocol: HTR Assay in Mice

-

Acclimation: Acclimate mice to the testing environment (e.g., individual clear observation chambers) for at least 30 minutes before drug administration.

-

Administration: Administer the test compound (e.g., 2C-D) via a specific route (e.g., subcutaneous or intraperitoneal injection). A vehicle control group and a positive control group (e.g., receiving DOI) should be included.

-

Observation: Immediately after injection, begin observing the mice and counting the number of head twitches over a defined period (e.g., 30-60 minutes).

-

Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. A statistically significant increase in HTR is indicative of 5-HT₂A receptor agonism. To confirm receptor specificity, a separate group can be pre-treated with a selective 5-HT₂A antagonist (e.g., M100,907), which should block the HTR induced by the test compound.

Conclusion and Future Directions

The structure-activity relationships of 2C-D and its related phenethylamines provide a classic and compelling example of how subtle molecular modifications can lead to dramatic changes in pharmacological activity. The core 2,5-dimethoxyphenethylamine scaffold serves as a potent 5-HT₂A agonist, with the 4-position substituent acting as the primary tuning element for potency and duration. Furthermore, modifications to the ethylamine side chain, such as α-methylation and N-benzylation, offer powerful strategies to manipulate metabolic stability and receptor affinity.

As the scientific community re-evaluates the therapeutic potential of psychedelics for conditions like treatment-resistant depression and PTSD, a deep understanding of SAR is more critical than ever.[10] This knowledge is foundational for the rational design of next-generation compounds. Future research may focus on developing ligands with biased agonism, selectively activating neuroplasticity-promoting intracellular pathways while minimizing hallucinogenic effects.[22][23][24][25] The exploration of conformationally restricted analogues, such as the "FLY" compounds, will continue to provide valuable insights into the precise topography of the 5-HT₂A receptor binding pocket, paving the way for novel therapeutics with tailored pharmacological profiles.[26]

References

- The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? (2023). MDPI.

- Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling P

- Psychedelic drug - Wikipedia. (n.d.).

- The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? (2025). MDPI.

- Above the threshold, beyond the trip: the role of the 5-HT2A receptor in psychedelic-induced neuroplasticity and antidepressant effects. (2025). PubMed.

- 2C or not 2C: phenethylamine designer drug review. (n.d.). PubMed.

- 2C (psychedelics) - Wikipedia. (n.d.).

- 2C-D - Wikipedia. (n.d.).

- Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. (n.d.). Wiley Online Library.

- 2C or Not 2C: Phenethylamine Designer Drug Review - PMC. (n.d.). NIH.

- Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024).

- Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). PubMed.

- Phenethylamines. (2024). University of Virginia School of Medicine.

- Erowid Online Books : "PIHKAL" - The Chemical Story. (n.d.). Erowid.

- PiHKAL - PsychonautWiki. (n.d.).

- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC. (n.d.). NIH.

- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PubMed.

- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. (n.d.). NIH.

- Substituted phenethylamine - Wikipedia. (n.d.).

- Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. (2020). PubMed.

- Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. (n.d.).

- Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Rel

- FLY (psychedelics) - Wikipedia. (n.d.).

- Alexander Shulgin - Wikipedia. (n.d.).

- 2C-H - Wikipedia. (n.d.).

- 2C-T-2 - Inxight Drugs. (n.d.).

- Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. (2014). PubMed.

- 2,5-Dimethoxy-4-methylamphetamine - Wikipedia. (n.d.).

- Introduction to Psychedelic Phenethylamines - Spirit Pharmacist. (n.d.).

- Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. (2013).

- A Comparative Analysis of 2C-C's Receptor Binding Affinity at the 5-HT2A Receptor. (n.d.). Benchchem.

- Catalpol Alleviates HFpEF via Inhibition of the S100A8-RAGE-NOX4 Inflammatory Axis in Murine Hearts. (2025). Dove Press.

- Structure Activity Rel

- Total Synthesis of Lineaflavones A, C, D, and Analogues - PMC. (2023). NIH.

- Two-dimensional measurements of receptor-ligand interactions - PMC. (n.d.). NIH.

- Single-cell measurements of two-dimensional binding affinity across cell contacts - PMC. (n.d.). NIH.

- Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides - PMC. (2025). NIH.

Sources

- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 2. Erowid Online Books : "PIHKAL" - The Chemical Story [erowid.org]

- 3. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 4. Psychedelic drug - Wikipedia [en.wikipedia.org]

- 5. med.virginia.edu [med.virginia.edu]

- 6. m.psychonautwiki.org [m.psychonautwiki.org]

- 7. 2C-D - Wikipedia [en.wikipedia.org]

- 8. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]

- 9. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Above the threshold, beyond the trip: the role of the 5-HT2A receptor in psychedelic-induced neuroplasticity and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 12. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2C-H - Wikipedia [en.wikipedia.org]

- 14. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 16. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 20. tandfonline.com [tandfonline.com]

- 21. Two-dimensional measurements of receptor-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. FLY (psychedelics) - Wikipedia [en.wikipedia.org]

Methodological & Application

Application of 2C-D hydrochloride in neuroscience receptor mapping studies

Application Note: 2C-D Hydrochloride in Neuroscience Receptor Mapping Studies

Executive Summary

2C-D hydrochloride (2,5-Dimethoxy-4-methylphenethylamine HCl) is a synthetic phenethylamine utilized in neuropharmacology as a structural probe for the serotonin 5-HT

This guide details the application of 2C-D HCl in competitive binding assays and functional efficacy profiling (GTP

Regulatory & Safety Compliance (Critical)

Legal Status: 2C-D is a Schedule I Controlled Substance in the United States (21 CFR 1308.[1]11) and is strictly regulated in most international jurisdictions.

Mandatory Compliance Steps:

-

Licensing: Possession requires a valid DEA Researcher Registration (Schedule I) or equivalent national license.

-

Storage: Must be stored in a steel class 5 safe or vault anchored to the floor, with access limited to authorized personnel.

-

Handling: All aliquoting must occur in a chemical fume hood to prevent inhalation of micro-particulates.

-

Disposal: Unused material must be neutralized and disposed of via reverse-distribution through a DEA-registered disposer.[1]

Pharmacological Profile & Application Logic

2C-D acts as a partial agonist at 5-HT

Key Pharmacological Parameters

| Compound | 5-HT | 5-HT | 4-Position Substituent | Application Note |

| 2C-D | ~30 - 80 nM * | Partial (~40-60%) | -CH | Steric baseline for 4-position pocket. |

| 2C-B | ~1 - 10 nM | Partial (~70-90%) | -Br (Bromo) | High-affinity reference.[1] |

| DOI | ~0.5 - 2 nM | Full (>90%) | -I (Iodo) | Primary radioligand scaffold.[1] |

| Ketanserin | ~1 - 3 nM | Antagonist (0%) | N/A | Antagonist displacer.[1] |

*Note: Affinities vary by cell line and radioligand used.[5][6] 2C-D is generally 10-30x less potent than 2C-B, making it ideal for detecting subtle shifts in receptor conformation.[1]

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the affinity (

Materials:

-

Receptor Source: HEK293 cells stably expressing human 5-HT

receptors. -

Radioligand: [

H]Ketanserin (Antagonist, -

Test Compound: 2C-D Hydrochloride (dissolved in DMSO, final assay concentration <0.1% DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

, 0.1 mM EDTA, pH 7.4.[1]

Workflow Diagram:

Caption: Workflow for competitive binding assay. 2C-D competes with [3H]Ketanserin for the orthosteric site.[1]

Step-by-Step Procedure:

-

Solubilization: Dissolve 2C-D HCl in 100% DMSO to create a 10 mM stock. Store at -20°C.

-

Dilution: Prepare serial dilutions (10 points) in Assay Buffer ranging from 10 pM to 100

M. -

Plate Setup: Add 50

L of radioligand ( -

NSB Control: Define Non-Specific Binding (NSB) using 10

M Methysergide or Ketanserin. -

Incubation: Incubate for 60 minutes at room temperature (25°C) in the dark.

-

Harvesting: Filter through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

-

Counting: Add scintillation fluid and count radioactivity (CPM).

-

Analysis: Fit data to a one-site competition model. Calculate

using the Cheng-Prusoff equation :

Protocol 2: Functional Efficacy Mapping (Calcium Flux)

Objective: Quantify the functional potency (

Mechanism: 5-HT

Signaling Pathway Diagram:

Caption: Gq-mediated signaling cascade activated by 2C-D, resulting in calcium mobilization.[1]

Procedure:

-

Cell Culture: Plate CHO-K1 or HEK293 cells expressing 5-HT

in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate overnight. -

Dye Loading: Aspirate media and load cells with a Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) in HBSS buffer + 2.5 mM Probenecid.[1] Incubate 45 min at 37°C.

-

Baseline: Measure baseline fluorescence (RFU) for 10 seconds.

-

Injection: Inject 2C-D (5x concentration) automatically.

-

Measurement: Monitor fluorescence increase for 60-90 seconds.

-

Normalization: Normalize response to maximal 5-HT response (10

M 5-HT = 100%). -

Result: 2C-D typically displays an

of 40-60% (partial agonist) with an

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Non-Specific Binding | Lipophilicity of 2C-D | Use GF/B filters pre-soaked in 0.3% PEI; add 0.1% BSA to assay buffer.[1] |

| Low Signal Window | Low receptor expression | Verify |

| Precipitation | High concentration stock | Do not exceed 100 mM in DMSO; dilute into aqueous buffer slowly with vortexing. |

References

- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

Glennon, R. A., et al. (1992). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity.[1] Journal of Medicinal Chemistry. Link

-

Cayman Chemical. (2024). 2C-D (hydrochloride) Product Information & Safety Data Sheet. Link

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. European Neuropsychopharmacology. Link

-

Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes.[1][7] British Journal of Pharmacology. Link

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 2C-D and its metabolites.

This Application Note is designed for researchers and forensic toxicologists requiring a rigorous, self-validating methodology for the analysis of 2C-D (2,5-dimethoxy-4-methylphenethylamine) and its metabolites in biological matrices.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid Phase Extraction (SPE) and TFA Derivatization. Target Analytes: 2C-D, O-demethyl-2C-D, N-acetyl-2C-D. Matrix: Urine, Plasma.

Introduction & Forensic Context

2,5-Dimethoxy-4-methylphenethylamine (2C-D) is a psychoactive phenethylamine of the "2C" family, structurally related to mescaline. Unlike amphetamines, 2C-D lacks an

For forensic and clinical analysis, the detection of the parent compound alone is often insufficient due to rapid metabolism. Comprehensive profiling requires the identification of specific metabolites, particularly O-demethyl-2C-D and N-acetyl-2C-D . This guide details a validated workflow using GC-MS with Trifluoroacetic Acid (TFA) derivatization to stabilize these polar analytes and provide unique spectral fingerprints.

Chemical Profile & Metabolic Pathway

Understanding the metabolic fate of 2C-D is a prerequisite for selecting the correct target ions.

-

Parent Compound: 2C-D (MW 209.29)

-

Primary Metabolism (Phase I):

-

O-Demethylation: Occurs at the 2- or 5-position (catalyzed by CYP2D6), creating a free hydroxyl group.

-

Deamination: Oxidative deamination to the corresponding phenylacetic acid (often excreted as glycine conjugates).

-

-

Secondary Metabolism (Phase II):

-

N-Acetylation: A common pathway for phenethylamines (unlike amphetamines), forming N-acetyl-2C-D.

-

Glucuronidation: The O-demethylated metabolites are heavily conjugated with glucuronic acid.

-

Pathway Visualization

The following diagram illustrates the critical extraction and metabolic pathways, highlighting the necessity of the hydrolysis step.

Caption: Figure 1. Metabolic fate of 2C-D and the corresponding analytical workflow required to detect conjugated metabolites.

Experimental Protocol

Reagents and Standards

-

Reference Standards: 2C-D HCl, 2C-D-d3 (Internal Standard).

-

Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) or N-Methyl-bis(trifluoroacetamide) (MBTFA).

-

Enzyme:

-Glucuronidase (E. coli or Helix pomatia). -

Buffer: 0.1 M Phosphate buffer (pH 6.0).

Sample Preparation (Step-by-Step)

This protocol utilizes Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) to minimize matrix interference and improve recovery of polar metabolites.

-

Hydrolysis (Critical for Urine):

-

Aliquot 1.0 mL of urine.

-

Add 50

L of Internal Standard (IS) solution (1 -

Add 1 mL of Phosphate buffer (pH 6.0) and 50

L -

Incubate: 1 hour at 50°C. Rationale: This cleaves the glucuronide bond, releasing free O-demethyl-2C-D for extraction.

-

-

Solid Phase Extraction (SPE):

-

Cartridge: Mixed-mode Cation Exchange (e.g., OASIS MCX or Bond Elut Certify).

-

Condition: 2 mL Methanol, then 2 mL Water.

-

Load: Apply hydrolyzed sample.

-

Wash 1: 2 mL 0.1 M HCl (Removes acidic/neutral interferences).

-

Wash 2: 2 mL Methanol (Removes hydrophobic neutrals).

-

Elute: 2 mL of Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2). Rationale: High pH neutralizes the amine, breaking the cation-exchange interaction.

-

-

Derivatization (TFA Method):

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Add 50

L Ethyl Acetate and 50 -

Cap and incubate at 70°C for 20 minutes.

-

Evaporate to dryness again (to remove excess acid which damages GC columns).

-

Reconstitute in 100

L Ethyl Acetate.

-

GC-MS Method Parameters

To ensure separation of 2C-D from potential isomers (e.g., 2C-B, 2C-I, or regioisomers), a specific temperature ramp is required.

| Parameter | Setting | Notes |

| Instrument | Agilent 7890/5977 (or equiv) | Single Quadrupole |

| Column | HP-5MS UI (30m x 0.25mm x 0.25µm) | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | Helium @ 1.0 mL/min | Constant Flow |

| Inlet Temp | 250°C | Splitless mode (1 min purge) |

| Transfer Line | 280°C | |

| Temp Program | 70°C (1 min) | Fast ramp minimizes peak broadening |

| Ionization | Electron Impact (EI), 70 eV | Standard spectra library matching |

| Acquisition | Scan (m/z 40-550) & SIM | SIM mode for high sensitivity |

Results & Interpretation

Fragmentation Mechanisms (TFA Derivatives)

Derivatization with TFA adds a trifluoroacetyl group (Mass shift: +96 Da per active H).

-

Amine: -NH2 becomes -NH-CO-CF3.

-

Phenol (Metabolite): -OH becomes -O-CO-CF3.

Analyte 1: 2C-D-TFA (Parent)

-

Structure: 2,5-dimethoxy-4-methyl-N-TFA-phenethylamine.

-

Molecular Ion (

): m/z 305. -

Base Peak: m/z 126 .

-

Secondary Ions: m/z 179 (Benzylic cation: 2,5-dimethoxy-4-methylbenzyl).

Analyte 2: O-Demethyl-2C-D-bis-TFA (Metabolite)

-

Structure: One methoxy group becomes -OH, then is derivatized to -O-TFA. The amine is also derivatized.[1][4][5][6]

-

Molecular Ion (

): m/z 387 (approx). -

Base Peak: m/z 126 (Amine chain is unchanged).

-

Diagnostic Ion: m/z 261 (Benzylic fragment with one O-TFA group).

Data Summary Table

| Compound | Derivative | Ret Time (min)* | Target Ion (Quant) | Qualifier 1 | Qualifier 2 |

| 2C-D | TFA | 8.45 | 126 | 179 | 305 |

| 2C-D-d3 | TFA | 8.43 | 129 | 182 | 308 |

| O-demethyl-2C-D | Bis-TFA | 9.10 | 126 | 261 | 387 |

| N-acetyl-2C-D | (Underivatized)** | 10.2 | 44 | 165 | 208 |

*Retention times are estimates based on HP-5MS columns and must be experimentally verified. **N-acetyl metabolites may not react further with TFAA under mild conditions or may be analyzed as-is.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness in E-E-A-T), implement the following:

-

Hydrolysis Efficiency Check: Spike a blank urine sample with a known concentration of a glucuronide standard (e.g., morphine-glucuronide if 2C-D glucuronide is unavailable) to verify enzyme activity.

-

Derivatization Completeness: Monitor the presence of underivatized 2C-D (m/z 30 base peak). If m/z 30 is present, the TFA reaction was incomplete (check moisture content in reagents).

-

Linearity: Establish a calibration curve from 10 ng/mL to 1000 ng/mL (

).

References

-

Theobald, D. S., & Maurer, H. H. (2006). Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta-phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques.[7] Journal of Mass Spectrometry, 41(11), 1509–1519.[7]

-

[Link]

-

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Version 3.13.

-

[Link]

-

-

Shimadzu Corporation. (2023).

-

[Link]

-

-

United Nations Office on Drugs and Crime (UNODC). (2016).

-

[Link]

-

Sources

- 1. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. shimadzu.com [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the metabolism and toxicological detection of the designer drug 2,5-dimethoxy-4-methyl-beta- phenethylamine (2C-D) in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming challenges in the analytical detection of 2C-D in biological matrices

Welcome, Researcher,

As a Senior Application Scientist, I understand that navigating the complexities of bioanalytical method development for novel psychoactive substances (NPS) like 2,5-dimethoxy-4-methylphenethylamine (2C-D) presents a unique set of challenges. This guide is designed to be a direct line to field-proven insights, moving beyond simple protocols to explain the why behind the how. Here, we will tackle the common hurdles encountered when working with complex biological matrices, ensuring your methods are robust, reliable, and built on a foundation of scientific integrity.

Core Challenges in 2C-D Analysis

The analytical journey for 2C-D is fraught with potential pitfalls stemming from its physicochemical properties and the nature of biological samples. Key challenges include:

-

Low Concentrations: As a potent psychedelic, 2C-D is often present in biological fluids at very low concentrations (pg/mL to low ng/mL), demanding highly sensitive instrumentation.

-

Matrix Effects: Endogenous components in blood, plasma, urine, and hair can significantly interfere with analyte ionization in the mass spectrometer source, leading to ion suppression or enhancement and compromising accuracy.[1]

-

Metabolic Conversion: 2C-D is metabolized in the body, primarily by monoamine oxidase (MAO-A and MAO-B) enzymes through processes like O-demethylation and deamination.[2][3] This means that in addition to the parent compound, you may need to target its metabolites for a comprehensive toxicological finding.

-

Structural Similarity: 2C-D belongs to the 2C-x family of phenethylamines, which includes numerous structurally similar compounds. This can lead to cross-reactivity in initial screening immunoassays and requires highly selective chromatographic methods for confirmation.[4][5]

Troubleshooting Guide & Methodologies

This section is structured to follow a typical analytical workflow, addressing specific problems you might encounter at each stage.

Part 1: Sample Stability and Storage

Question: My 2C-D calibrators in whole blood are showing significant degradation after a single freeze-thaw cycle. What is causing this, and how can I prevent it?

Answer: This is a critical pre-analytical issue. 2C-D, as a phenethylamine, is susceptible to degradation, which can be accelerated by improper handling.

-

Causality: The degradation you're observing is likely due to enzymatic activity from cellular components in the whole blood that remain active even at low temperatures or become active during the thawing process. Phenethylamines can be metabolized by monoamine oxidases (MAOs) present in blood cells.[2] Additionally, pH shifts during freezing and thawing can contribute to chemical degradation.

-

Troubleshooting & Protocol:

-

Matrix Choice: Whenever possible, use plasma (with an anticoagulant like EDTA) or serum instead of whole blood for preparing calibrators and storing samples. The removal of red and white blood cells significantly reduces enzymatic activity.

-

Immediate Processing: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma or serum, and then immediately freeze the supernatant at -20°C or, preferably, -80°C for long-term storage.

-

pH Stability: While 2C-D is relatively stable, extreme pH can be an issue. Biological samples should be stored in tightly sealed containers to prevent changes in pH due to CO2 absorption or loss.

-

Minimize Freeze-Thaw Cycles: Aliquot samples and calibrators into single-use volumes before freezing. This is the most effective way to prevent the cumulative degradation that occurs with each thaw cycle. Stability studies on similar compounds have shown that multiple freeze-thaw cycles can lead to significant analyte loss.[1]

-

Part 2: Sample Preparation & Extraction

Question: I'm experiencing low and inconsistent recovery of 2C-D from urine samples using Liquid-Liquid Extraction (LLE). What parameters should I optimize?

Answer: Low recovery in LLE is a common problem that almost always points to an issue with pH, solvent choice, or emulsion formation. 2C-D is a basic compound, and its extraction is highly pH-dependent.

-

Causality: For a basic analyte like 2C-D (a primary amine), you must adjust the sample pH to be at least 2 units above its pKa to ensure it is in its neutral, non-ionized form. In this state, it will have maximum solubility in an organic extraction solvent. If the pH is too low, the 2C-D will be protonated (charged) and will preferentially stay in the aqueous (urine) phase.

-

Troubleshooting & Optimization:

-

pH Adjustment: Before extraction, basify the urine sample to a pH of 9-10 using a suitable buffer or a dilute base like ammonium hydroxide. This deprotonates the amine group of 2C-D.

-

Solvent Selection: Use a water-immiscible organic solvent that effectively solubilizes 2C-D. A common choice for phenethylamines is a mixture like n-chlorobutane , ethyl acetate , or a combination of a non-polar solvent with a small percentage of a more polar modifier (e.g., hexane:isopropanol, 9:1).

-

Emulsion Prevention: Emulsions are a frequent issue with urine LLE. To minimize them, add salt (e.g., NaCl) to the aqueous phase to increase its ionic strength (salting-out effect). Also, avoid vigorous vortexing; instead, gently rock or invert the sample for mixing. If an emulsion does form, centrifugation can help break it.

-

Question: My LC-MS/MS chromatograms are showing significant ion suppression, even after Solid-Phase Extraction (SPE). How can I improve my cleanup?

Answer: This indicates that matrix components, likely phospholipids or salts, are co-eluting with your analyte and interfering with ionization. While SPE is more effective than "dilute-and-shoot" or protein precipitation, the choice of sorbent and wash steps is crucial.[6]

-

Causality: Ion suppression is a classic matrix effect where co-eluting compounds compete with the analyte for ionization in the MS source, reducing the analyte's signal.[1] For urine, urea and salts are major culprits. For plasma, phospholipids are a primary concern. A generic SPE protocol may not be sufficient for removing these interferences.

-

Workflow Diagram: Troubleshooting Low Recovery/High Matrix Effects

Caption: Decision tree for troubleshooting poor extraction performance.

-

Detailed Protocol: Mixed-Mode SPE for 2C-D from Urine This protocol utilizes a mixed-mode cation exchange sorbent, which provides a highly selective extraction mechanism for basic compounds like 2C-D.

-

Sample Pre-treatment: To 1 mL of urine, add 1 mL of a 100 mM phosphate buffer (pH 6.0). This standardizes the pH for loading.

-

Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry.

-

Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

Wash Step 1 (Polar Interference Removal): Wash the cartridge with 1 mL of 0.1 M acetic acid. This removes acidic and neutral interferences while the protonated 2C-D is retained by the strong cation exchange mechanism.

-

Wash Step 2 (Non-Polar Interference Removal): Wash the cartridge with 1 mL of methanol. This removes lipids and other non-polar interferences. Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all methanol.

-

Elution: Elute the 2C-D with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The high pH neutralizes the charge on the 2C-D, releasing it from the cation exchange sorbent, and the organic solvent elutes it from the reversed-phase backbone.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Part 3: Chromatographic Separation & Detection

Question: I am using a GC-MS for analysis, but I'm seeing poor peak shape (tailing) and low sensitivity for 2C-D. Why is this happening?

Answer: This is a classic problem when analyzing a polar, basic compound like 2C-D by GC-MS without proper chemical modification.

-

Causality: The primary amine (-NH2) group on 2C-D is polar and contains active hydrogens. This group can interact strongly with active sites (free silanols) on the GC inlet liner and column, leading to peak tailing, analyte loss, and poor sensitivity. Furthermore, 2C-D's polarity makes it insufficiently volatile for optimal GC analysis.

-

Solution: Derivatization You must derivatize the 2C-D to block the active hydrogens on the amine group, which reduces its polarity and increases its volatility.[7][8] Acylation is a highly effective method for this.

-

Detailed Protocol: Acylation Derivatization with PFPA Pentafluoropropionic anhydride (PFPA) is an excellent choice as it creates a stable derivative with a high mass that produces characteristic fragments in the mass spectrometer.

-

Extract and Dry: Perform your sample extraction (LLE or SPE) as previously described and evaporate the eluate to complete dryness. The presence of water will quench the derivatization reaction.

-

Add Reagents: To the dried extract, add 50 µL of ethyl acetate and 50 µL of PFPA.

-

Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.

-

Dry-down: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS injection.

-

Question: I am using LC-MS/MS, but I'm having trouble distinguishing 2C-D from other isomeric or structurally related phenethylamines. How can I improve selectivity?

Answer: While MS/MS is highly selective, chromatographic separation is essential when dealing with isomers that can produce similar fragment ions.

-

Causality: Isomers like 2C-C or 2C-E may have the same or very similar precursor and product ions as 2C-D, making them indistinguishable by mass spectrometry alone. Your analytical method must rely on chromatographic retention time for definitive identification.

-

Troubleshooting & Optimization:

-

Column Chemistry: A standard C18 column might not provide sufficient selectivity. Consider using a Phenyl-Hexyl column, which offers alternative selectivity through pi-pi interactions with the aromatic ring of the phenethylamines. A Pentafluorophenyl (PFP) column is another excellent option that provides unique selectivity for polar and aromatic compounds.

-

Gradient Optimization: Slow down your mobile phase gradient around the elution time of your target analytes. A shallower gradient increases the resolution between closely eluting peaks.

-

MS/MS Transition Selection: Ensure you are using the most specific Multiple Reaction Monitoring (MRM) transitions. While one transition may be used for quantification (quantifier), a second or even third transition should be monitored as a qualifier. The ratio of the quantifier to qualifier peak areas must be consistent between your samples and calibrators for confident identification.

-

| Parameter | Typical Starting Condition for 2C-D | Rationale |

| LC Column | Phenyl-Hexyl or PFP, 2.1 x 100 mm, <2 µm | Provides alternative selectivity for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode electrospray ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for reversed-phase elution. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard for UHPLC systems. |

| Gradient | Start at 5-10% B, ramp to 95% B over 5-7 min | A good starting point for screening; flatten the gradient for better resolution. |

| Ionization Mode | Positive Electrospray (ESI+) | The primary amine group is readily protonated. |

| Precursor Ion (Q1) | m/z 196.1 | [M+H]+ for 2C-D (C11H17NO2). |

| Product Ions (Q3) | m/z 179.1, 151.1 | Monitor at least two transitions for qualifier/quantifier ratio. |

Frequently Asked Questions (FAQs)

Q1: Can I use a standard amphetamine immunoassay to screen for 2C-D in urine? A1: It is highly unreliable. While 2C-D is a phenethylamine, its structural modifications (methoxy groups and methyl group) significantly alter its shape compared to amphetamine or methamphetamine. Some amphetamine immunoassays may show weak cross-reactivity, but this is highly kit-dependent and can lead to false negatives.[4][5] A study on various phenethylamines showed that cross-reactivity is unpredictable and often low.[5] For reliable screening, a specific assay for 2C-x compounds or a comprehensive LC-MS/MS screen is necessary.